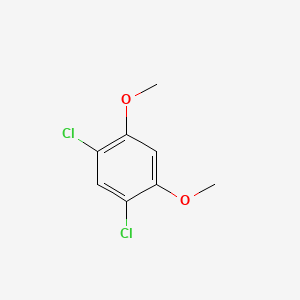

1,5-Dichloro-2,4-dimethoxybenzene

説明

1,5-Dichloro-2,4-dimethoxybenzene is a chemical compound with the formula C8H8Cl2O2. It has a molecular weight of 207.054 .

Molecular Structure Analysis

The molecular structure of 1,5-Dichloro-2,4-dimethoxybenzene consists of an aromatic benzene ring with two chlorine atoms and two methoxy groups attached . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the chlorine atoms are at the 1 and 5 positions, and the methoxy groups are at the 2 and 4 positions .Chemical Reactions Analysis

While specific chemical reactions involving 1,5-Dichloro-2,4-dimethoxybenzene were not found in the available resources, it can be inferred that it might undergo reactions similar to other chlorinated aromatic compounds. These could include further electrophilic aromatic substitution reactions .科学的研究の応用

Organic Synthesis and Chemical Reactions

Regioselectivity in Directed Ortho Metalation (DoM) : The compound shows unique behavior in directed ortho metalation (DoM) reactions, where solvent choice and kinetic isotope effects significantly alter regioselectivity. This characteristic is crucial for selective synthesis in organic chemistry (Farmer et al., 2015).

Synthesis of Disubstituted Dicyanobenzenes : It serves as a precursor in the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes, indicating its role in creating complex organic molecules (Wöhrle et al., 1993).

Syntheses and Structures of Quinones : The compound is utilized in the synthesis of dihydroxy-1,4-quinones appended with phosphinyl groups, showcasing its versatility in creating structurally diverse molecules (Hoang et al., 2022).

Material Science and Electrochemistry

Catholyte Materials for Redox Flow Batteries : Derivatives of 1,4-dimethoxybenzene, closely related to 1,5-Dichloro-2,4-dimethoxybenzene, are used as catholytes in non-aqueous redox flow batteries. These derivatives offer high chemical stability and solubility, crucial for energy storage applications (Zhang et al., 2017).

Overcharge Protection in Lithium-ion Batteries : Another derivative, 3,5-di-tert-butyl-1,2-dimethoxybenzene, is synthesized for overcharge protection in lithium-ion batteries. This research highlights the potential of similar compounds in enhancing battery safety and performance (Zhang et al., 2010).

Redox Shuttle Stability : The stability of related redox shuttles, like 3,5-di-tert-butyl-1,2-dimethoxybenzene, in lithium-ion batteries is an important area of research, contributing to the understanding of electrochemical stability in battery systems (Chen et al., 2007).

作用機序

Mode of Action

It’s known that aromatic compounds often undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with its target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

The molecular weight of the compound is 207054 , which may influence its absorption and distribution within the body.

特性

IUPAC Name |

1,5-dichloro-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNXWFHKYIWIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334597 | |

| Record name | 1,5-Dichloro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-2,4-dimethoxybenzene | |

CAS RN |

50375-04-7 | |

| Record name | 1,5-Dichloro-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50375-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052958.png)

![2,6-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052960.png)

![6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052961.png)

![Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)